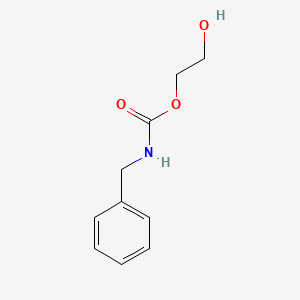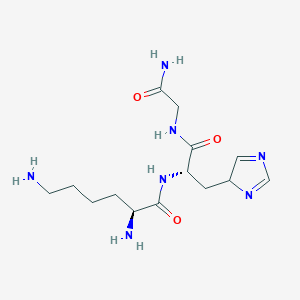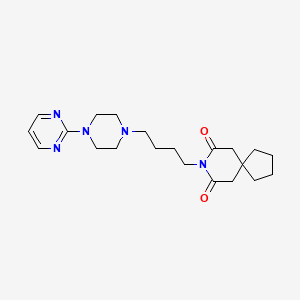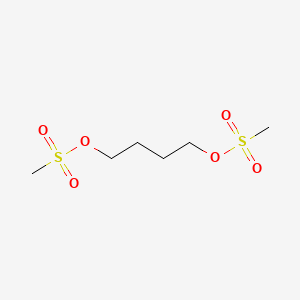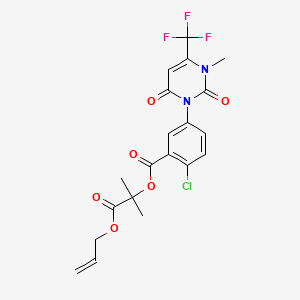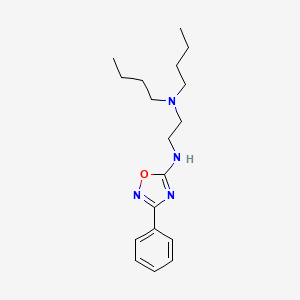![molecular formula C24H24O7 B1668136 methyl 4-hydroxy-2-[[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl]-3-(4-hydroxyphenyl)-5-oxofuran-2-carboxylate CAS No. 87414-49-1](/img/structure/B1668136.png)
methyl 4-hydroxy-2-[[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl]-3-(4-hydroxyphenyl)-5-oxofuran-2-carboxylate
Übersicht
Beschreibung
Butyrolacton I ist eine natürlich vorkommende Verbindung, die aus verschiedenen Pilzarten gewonnen wird, darunter Aspergillus terreus. Es gehört zur Butyrolacton-Familie und zeichnet sich durch einen fünfgliedrigen Lactonring aus. Butyrolacton I hat aufgrund seiner vielfältigen biologischen Aktivitäten, darunter entzündungshemmende, krebshemmende und neuroprotektive Wirkungen, großes Interesse geweckt .
Wissenschaftliche Forschungsanwendungen
Butyrolacton I hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Vorläufer in der Synthese verschiedener organischer Verbindungen verwendet.
Biologie: Es wurde auf seine Rolle in der Zellsignalübertragung und -regulation untersucht.
Medizin: Butyrolacton I zeigt entzündungshemmende und krebshemmende Eigenschaften, was es zu einem potenziellen Therapeutikum macht
Wirkmechanismus
Butyrolacton I entfaltet seine Wirkungen über mehrere molekulare Ziele und Signalwege. Es wurde gezeigt, dass es den NF-κB-Signalweg (Nuclear Factor-kappa B) hemmt, der eine entscheidende Rolle bei Entzündungen und der Immunantwort spielt. Durch die Bindung an die aktiven Zentren von NF-κB verhindert Butyrolacton I dessen Translokation in den Zellkern, wodurch die Produktion von pro-inflammatorischen Zytokinen reduziert wird . Darüber hinaus wurde festgestellt, dass es die Aktivität verschiedener Enzyme beeinflusst, die an Zellproliferation und Apoptose beteiligt sind .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Butyrolacton I kann durch verschiedene Methoden synthetisiert werden. Ein gängiger Ansatz beinhaltet die selektive Hydrierung von Bernsteinsäureanhydrid unter Verwendung von Nickel-basierten Katalysatoren. Diese Methode erfordert in der Regel Bedingungen wie eine Temperatur von 185 °C, einen Druck von 3,0 MPa und ein molares Verhältnis von Wasserstoff zu Bernsteinsäureanhydrid von 50 . Ein weiteres Verfahren beinhaltet die Ringöffnungs-Polymerisation von Gamma-Butyrolacton, die unter milden Bedingungen mit Basenkatalysatoren erreicht werden kann .
Industrielle Produktionsverfahren
Die industrielle Produktion von Butyrolacton I umfasst häufig die großtechnische Hydrierung von Bernsteinsäureanhydrid. Das Verfahren verwendet hocheffiziente Nickel/Siliciumdioxid-Katalysatoren, die durch verschiedene Methoden hergestellt werden, darunter Ammoniakverdampfung und Oxalsäurefällung. Diese Katalysatoren gewährleisten eine hohe Selektivität und Ausbeute von Butyrolacton I .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Butyrolacton I durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Butyrolacton I kann zu Gamma-Hydroxybuttersäure oxidiert werden.
Reduktion: Es kann zu Gamma-Butyrolacton reduziert werden.
Substitution: Es kann nucleophile Substitutionsreaktionen eingehen, um verschiedene Derivate zu bilden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Wasserstoffgas in Gegenwart eines Nickelkatalysators wird häufig verwendet.
Substitution: Reagenzien wie Alkylhalogenide und starke Basen werden oft eingesetzt.
Hauptprodukte
Oxidation: Gamma-Hydroxybuttersäure.
Reduktion: Gamma-Butyrolacton.
Substitution: Verschiedene alkylierte und funktionalisierte Derivate.
Wirkmechanismus
Butyrolactone I exerts its effects through several molecular targets and pathways. It has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in inflammation and immune response. By binding to the active sites of NF-κB, butyrolactone I prevents its translocation to the nucleus, thereby reducing the production of pro-inflammatory cytokines . Additionally, it has been found to modulate the activity of various enzymes involved in cell proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Butyrolacton I ähnelt strukturell anderen Butyrolactonen, wie Gamma-Butyrolacton und Butyrolacton V. Es ist jedoch einzigartig in seinen spezifischen biologischen Aktivitäten und molekularen Zielen. Zum Beispiel:
Gamma-Butyrolacton: Wird hauptsächlich als Lösungsmittel und Vorläufer für andere Chemikalien verwendet, wirkt aber auch als Prodrug für Gamma-Hydroxybuttersäure.
Butyrolacton V: Zeigt verschiedene biologische Aktivitäten und wird in verschiedenen industriellen Anwendungen eingesetzt.
Ähnliche Verbindungen
- Gamma-Butyrolacton
- Butyrolacton V
- Aspulvinon H
- 4,4’-Dihydroxypulvinon
Butyrolacton I zeichnet sich durch seine starken entzündungshemmenden und krebshemmenden Eigenschaften aus, was es zu einer wertvollen Verbindung für weitere Forschung und Entwicklung macht.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of the compound '[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl (2R)-4-hydroxy-3-(4-hydroxyphenyl)-2-methyl-5-oxofuran-2-carboxylate' can be achieved through a multi-step reaction sequence involving several key reactions.", "Starting Materials": ["4-hydroxybenzaldehyde", "3-methyl-2-buten-1-ol", "2-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid", "4-hydroxyphenylacetic acid", "triethylamine", "ethyl chloroformate", "sodium bicarbonate", "methylene chloride", "methanol", "diethyl ether", "acetic acid", "sodium hydroxide", "water"], "Reaction": ["Step 1: Protection of the 4-hydroxy group of 4-hydroxybenzaldehyde using ethyl chloroformate and triethylamine to give ethyl 4-(4-hydroxybenzyl)oxycarbonylbenzoate.", "Step 2: Condensation of ethyl 4-(4-hydroxybenzyl)oxycarbonylbenzoate with 3-methyl-2-buten-1-ol in the presence of sodium bicarbonate and methylene chloride to give (E)-ethyl 2-(4-hydroxy-3-(3-methylbut-2-enyl)phenyl)propanoate.", "Step 3: Reduction of the ester group in (E)-ethyl 2-(4-hydroxy-3-(3-methylbut-2-enyl)phenyl)propanoate using sodium borohydride and methanol to give (E)-4-(4-hydroxy-3-(3-methylbut-2-enyl)phenyl)but-3-en-2-ol.", "Step 4: Protection of the phenolic hydroxyl group in (E)-4-(4-hydroxy-3-(3-methylbut-2-enyl)phenyl)but-3-en-2-ol using acetic anhydride and triethylamine to give (E)-4-(4-(acetyloxy)-3-(3-methylbut-2-enyl)phenyl)but-3-en-2-ol.", "Step 5: Oxidation of the protected phenolic hydroxyl group in (E)-4-(4-(acetyloxy)-3-(3-methylbut-2-enyl)phenyl)but-3-en-2-ol using sodium periodate and water to give (E)-4-(4-formyl-3-(3-methylbut-2-enyl)phenyl)but-3-en-2-ol.", "Step 6: Condensation of (E)-4-(4-formyl-3-(3-methylbut-2-enyl)phenyl)but-3-en-2-ol with 2-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid in the presence of sodium hydroxide and methanol to give the final compound '[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl (2R)-4-hydroxy-3-(4-hydroxyphenyl)-2-methyl-5-oxofuran-2-carboxylate'." ] } | |
CAS-Nummer |
87414-49-1 |
Molekularformel |
C24H24O7 |
Molekulargewicht |
424.4 g/mol |
IUPAC-Name |
methyl (2R)-4-hydroxy-2-[[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl]-3-(4-hydroxyphenyl)-5-oxofuran-2-carboxylate |
InChI |
InChI=1S/C24H24O7/c1-14(2)4-6-17-12-15(5-11-19(17)26)13-24(23(29)30-3)20(21(27)22(28)31-24)16-7-9-18(25)10-8-16/h4-5,7-12,25-27H,6,13H2,1-3H3/t24-/m1/s1 |
InChI-Schlüssel |
NGOLMNWQNHWEKU-XMMPIXPASA-N |
Isomerische SMILES |
CC(=CCC1=C(C=CC(=C1)C[C@@]2(C(=C(C(=O)O2)O)C3=CC=C(C=C3)O)C(=O)OC)O)C |
SMILES |
CC(=CCC1=C(C=CC(=C1)CC2(C(=C(C(=O)O2)O)C3=CC=C(C=C3)O)C(=O)OC)O)C |
Kanonische SMILES |
CC(=CCC1=C(C=CC(=C1)CC2(C(=C(C(=O)O2)O)C3=CC=C(C=C3)O)C(=O)OC)O)C |
Aussehen |
Solid powder |
| 87414-49-1 | |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
alpha-oxo-beta-(4-hydroxyphenyl)-gamma-(4-hydroxy-m-3,3-dimethylallylbenzyl)-gamma-methoxycarbonyl-gamma-butyrolactone butyrolactone I |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



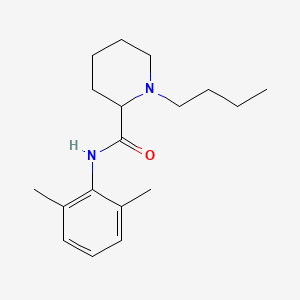
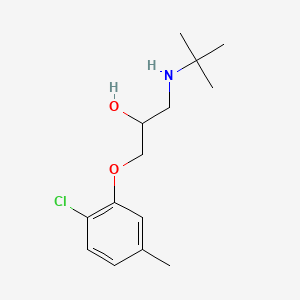

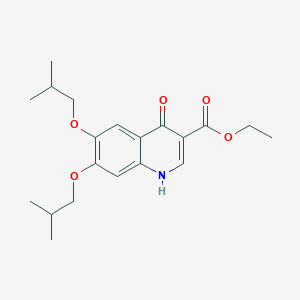
![1-phenyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1668064.png)
